alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, sodium salt
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Overview
Description
Alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, sodium salt is a complex organic compound. It is derived from glycyrrhizin, a major constituent of licorice root, and is known for its various applications in pharmaceuticals, cosmetics, and food industries. This compound is recognized for its anti-inflammatory, antiviral, and hepatoprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, sodium salt typically involves the extraction of glycyrrhizin from licorice root, followed by hydrolysis and subsequent chemical modifications. The process includes:
Extraction: Glycyrrhizin is extracted from licorice root using solvents like ethanol or water.
Hydrolysis: The extracted glycyrrhizin undergoes hydrolysis to produce glycyrrhetinic acid.
Chemical Modification: Glycyrrhetinic acid is then chemically modified to introduce the glucopyranosiduronic acid moiety, resulting in the final compound.
Industrial Production Methods
Industrial production methods involve large-scale extraction and purification processes. These methods are optimized for high yield and purity, often employing advanced techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
Scientific Research Applications
Alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory, antiviral, and hepatoprotective effects.
Industry: Utilized in cosmetics for its skin-soothing properties and in food as a flavor enhancer.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, sodium salt involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: Inhibits enzymes involved in inflammatory pathways, reducing inflammation.
Modulating Immune Response: Modulates the immune response, enhancing antiviral activity.
Protecting Liver Cells: Protects liver cells from damage by stabilizing cell membranes and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Glycyrrhizin: The parent compound, known for its sweet taste and medicinal properties.
Glycyrrhetinic Acid: A hydrolysis product of glycyrrhizin, with similar biological activities.
Dipotassium Glycyrrhizate: Another derivative used in cosmetics and personal care products.
Uniqueness
Alpha-D-Glucopyranosiduronic acid, (3beta,20beta)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-beta-D-glucopyranuronosyl-, sodium salt is unique due to its specific chemical structure, which imparts distinct biological activities and applications. Its combination of anti-inflammatory, antiviral, and hepatoprotective properties makes it a valuable compound in various fields.
Properties
CAS No. |
56649-78-6 |
---|---|
Molecular Formula |
C42H62NaO16+ |
Molecular Weight |
845.9 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16.Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+1/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |
InChI Key |
WRZYGPIFICWRCG-OOFFSTKBSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Na+] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Na+] |
Related CAS |
71277-78-6 |
Origin of Product |
United States |
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